

# A Technical Guide to the Physicochemical Properties of L-Serine-2-13C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **L-Serine-2-13C**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the compound's fundamental characteristics, analytical methodologies for its characterization, and a typical workflow for its quality control.

## **Core Physicochemical Properties**

**L-Serine-2-13C** is a form of L-Serine where the alpha-carbon (C2) is replaced with the stable isotope carbon-13. This isotopic labeling makes it a valuable tracer in metabolic research, proteomics, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Below is a summary of its key physicochemical properties:



Property	Value	Source
Molecular Formula	C <sub>2</sub> 13CH <sub>7</sub> NO <sub>3</sub>	[2]
Molecular Weight	106.09 g/mol	[2][3]
CAS Number	89232-76-8	[3]
Appearance	White solid	
Melting Point	222 °C (decomposes)	-
Optical Activity	[α]25/D +14.6 (c = 2 in 1 M HCl)	_
Isotopic Purity	≥ 99 atom % <sup>13</sup> C	-
Chemical Purity	≥ 98%	-
Storage Conditions	Room temperature, protected from light and moisture.	-

## **Analytical Characterization**

The structural integrity and isotopic enrichment of **L-Serine-2-13C** are primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of the isotopic label. For **L-Serine-2-13C**, <sup>13</sup>C-NMR is particularly important for confirming the enrichment at the C2 position.

Experimental Protocol: <sup>13</sup>C-NMR Analysis (General)

The following is a general protocol for acquiring a <sup>13</sup>C-NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:



- Dissolve an appropriate amount of L-Serine-2-13C in a deuterated solvent (e.g., D<sub>2</sub>O).
  The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Lock the field using the deuterium signal from the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Set the appropriate spectral width to cover the expected chemical shifts for L-Serine.
  - Use a standard <sup>13</sup>C pulse sequence, often with proton decoupling to simplify the spectrum and improve sensitivity.
  - Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of <sup>13</sup>C, a larger number of scans is typically required compared to <sup>1</sup>H-NMR.
  - Set the relaxation delay (d1) to allow for full relaxation of the <sup>13</sup>C nuclei between scans, which is crucial for quantitative analysis.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Reference the spectrum using the solvent peak or an internal standard.



 Integrate the peaks to determine the relative abundance of the <sup>13</sup>C isotope at the specific carbon position.

#### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **L-Serine-2-13C** and to confirm its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining the mass of the isotopically labeled compound.

Experimental Protocol: Mass Spectrometry Analysis (General)

The following is a general protocol for the analysis of **L-Serine-2-13C** by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS).

- Sample Preparation:
  - Prepare a dilute solution of L-Serine-2-13C in a solvent compatible with the chosen ionization method (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization - ESI).
  - For complex samples, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.
- Instrumentation and Analysis:
  - Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.
  - Ionize the sample using an appropriate method, such as ESI.
  - Acquire the mass spectrum in a full scan mode to identify the molecular ion peak. For L-Serine-2-13C, the expected [M+H]+ ion would be at m/z 107.09.
  - To confirm the structure, tandem mass spectrometry (MS/MS) can be performed to generate a fragmentation pattern.
- Data Analysis:



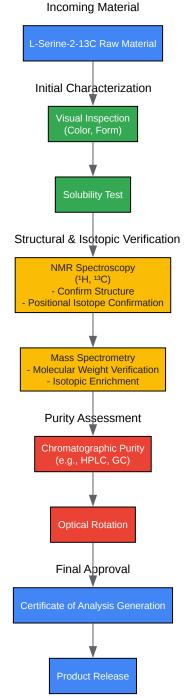
- Analyze the resulting mass spectrum to confirm the presence of the isotopically labeled compound.
- The isotopic distribution of the molecular ion peak can be used to assess the isotopic enrichment.

## **Quality Control Workflow**

A robust quality control (QC) process is essential to ensure the identity, purity, and isotopic enrichment of **L-Serine-2-13C**. The following diagram illustrates a typical QC workflow.



## Quality Control Workflow for L-Serine-2-13C



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Caption: A typical workflow for the quality control of **L-Serine-2-13C**.



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#### References

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